molecular formula C36H36FeO2P2 B12064349 (R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine

(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine

Cat. No.: B12064349
M. Wt: 618.5 g/mol
InChI Key: RSLVVMYIUWTJGJ-WLOLSGMKSA-N
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Description

Introduction to Chiral Ferrocenyl Phosphine Ligands in Asymmetric Catalysis

Historical Evolution of Planar-Chiral Ferrocene-Based Ligand Systems

The development of planar-chiral ferrocene ligands traces its origins to the 1990s, when researchers recognized the potential of ferrocene’s rigid sandwich structure to enforce stereochemical rigidity. Early breakthroughs emerged with Ugi’s directed lithiation strategy, which enabled precise functionalization of the cyclopentadienyl (Cp) rings. This methodology laid the groundwork for synthesizing ligands with defined planar chirality, a feature critical for asymmetric induction.

A pivotal advancement came from Togni and coworkers, who introduced Josiphos ligands —chiral ferrocenyl diphosphines featuring two distinct phosphine groups. These ligands demonstrated unprecedented efficacy in rhodium-catalyzed hydrogenations, achieving enantiomeric excess (ee) values exceeding 95% in industrial-scale processes. The modular synthesis of Josiphos-type ligands, involving sequential phosphine substitutions, allowed systematic tuning of steric and electronic properties.

Parallel innovations included the integration of heteroatoms into ligand architectures. For instance, BINAP-ferrocene hybrids combined axial chirality from binaphthyl systems with ferrocene’s planar chirality, broadening substrate scope in palladium-catalyzed cross-couplings. By the early 2000s, ligand design had expanded to incorporate secondary coordination sites, such as amino or hydroxyl groups, enabling non-covalent interactions with substrates. These developments underscored ferrocene’s versatility as a scaffold for creating three-dimensional chiral environments.

Structural Uniqueness of (R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine

The ligand (R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine embodies a sophisticated integration of stereochemical and electronic elements:

Stereochemical Configuration
  • Planar Chirality (SP) : The ferrocene core adopts an SP configuration, where the di(2-furyl)phosphino group occupies a specific position on the Cp ring, breaking the plane of symmetry. This configuration is locked due to restricted rotation, ensuring stereochemical integrity during catalysis.
  • Central Chirality (R) : The ethyl bridge connecting the ferrocene moiety to the di(3,5-xylyl)phosphine group introduces a stereogenic center with R configuration. This center synergizes with planar chirality to create a well-defined chiral pocket.
Electronic and Steric Features
  • Electron-Donating Substituents : The 2-furyl groups on the first phosphine provide moderate π-accepting character, balancing electron density at the metal center. In contrast, the 3,5-xylyl substituents on the second phosphine are strongly electron-donating, enhancing metal-ligand bond stability.
  • Steric Bulk : The 3,5-xylyl groups create a conical steric environment that discriminates between substrate enantiomers during catalytic cycles. Computational studies suggest that the meta-methyl groups on the xylyl rings induce torsional strain, favoring specific transition-state geometries.
Comparative Analysis with Classical Ligands
Feature Josiphos Ligands Target Ligand
Phosphine Groups Two distinct alkyl/aryl Di(2-furyl) + di(3,5-xylyl)
Chirality Source Planar + central Planar (SP) + central (R)
Electronic Profile Tunable via substitution Polarized (furyl vs. xylyl)
Applications Hydrogenation, allylation Cycloadditions, C–H activation

This ligand’s design addresses limitations in earlier systems by combining furyl groups for electronic modulation and xylyl groups for steric control, enabling applications in gold-catalyzed cycloadditions and enantioselective C–H functionalization.

Properties

Molecular Formula

C36H36FeO2P2

Molecular Weight

618.5 g/mol

InChI

InChI=1S/C31H31O2P2.C5H5.Fe/c1-21-15-22(2)18-26(17-21)34(27-19-23(3)16-24(4)20-27)25(5)28-9-6-10-29(28)35(30-11-7-13-32-30)31-12-8-14-33-31;1-2-4-5-3-1;/h6-20,25H,1-5H3;1-5H;/t25-;;/m0../s1

InChI Key

RSLVVMYIUWTJGJ-WLOLSGMKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)[C]3C=CC=C3P(C4=CC=CO4)C5=CC=CO5)C.C1=C[CH]C=C1.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3C=CC=C3P(C4=CC=CO4)C5=CC=CO5)C.C1=C[CH]C=C1.[Fe]

Origin of Product

United States

Biological Activity

The compound (R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine is a member of the ferrocenyl-phosphine family, known for its unique electronic properties and potential applications in catalysis and medicinal chemistry. This article delves into its biological activity, including its electrochemical behavior, interactions with metal nanoparticles, and potential therapeutic applications.

  • Chemical Formula : C36_{36}H36_{36}FeO2_2P2_2
  • Molecular Weight : 618.46 g/mol
  • CAS Number : 649559-66-0

Research indicates that ferrocenyl-phosphines exhibit distinctive electrochemical properties that can be exploited in various applications. For instance, cyclic voltammetry studies have shown that these compounds undergo reversible one-electron oxidation processes. This behavior is attributed to the electron-donating ability of the ferrocenyl group, which enhances the overall reactivity of the phosphine ligand .

Table 1: Electrochemical Characteristics of Ferrocenyl-Phosphines

CompoundOxidation Potential (V)ReversibilityNotes
(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphineTBDReversibleStrong electron donor
Other Ferrocenyl PhosphinesVariesVariesComparison with other ligands

Catalytic Activity

Ferrocenyl-phosphines like (R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine have been investigated for their role in catalysis. Notably, rhodium nanoparticles stabilized by ferrocenyl-phosphine ligands have demonstrated significant activity in the hydrogenation of styrene. The catalytic efficiency was attributed to the unique steric and electronic properties imparted by the ferrocenyl group, which allows for effective interaction with substrates while maintaining accessibility to the metal surface .

Biological Studies and Case Studies

Recent studies have explored the biological implications of ferrocenyl-phosphines, particularly in cancer therapy and as potential anti-cancer agents. One study highlighted the effectiveness of palladium catalysts with aryl-ferrocenyl-phosphine ligands in facilitating Suzuki-Miyaura reactions, which are crucial for synthesizing biologically active compounds . Additionally, investigations into the pharmacological profiles of these compounds suggest they may possess cytotoxic properties against various cancer cell lines.

Case Study: Anticancer Activity

In vitro studies have shown that certain ferrocenyl-phosphines exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Further research is needed to elucidate the precise pathways involved and to optimize these compounds for therapeutic use.

Scientific Research Applications

Catalysis

(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine is primarily used as a ligand in transition metal-catalyzed reactions. Its chiral nature makes it particularly useful for:

  • Asymmetric Hydrogenation : This ligand has been shown to facilitate the asymmetric hydrogenation of ketones and imines, leading to high enantiomeric excesses in the resulting products.
  • Cross-Coupling Reactions : It plays a significant role in Suzuki and Heck coupling reactions, where it enhances the reactivity of palladium catalysts, improving yields and selectivity towards desired products.

Synthesis of Chiral Compounds

The compound is instrumental in the synthesis of various chiral molecules. Its ability to induce chirality in substrates during reactions makes it a valuable tool in the pharmaceutical industry for developing new drugs with specific stereochemistry.

Material Science

Research has explored the use of (R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine in the development of new materials. Its incorporation into polymer matrices has been studied for applications in sensors and electronic devices due to its electroactive properties stemming from the ferrocene moiety.

Case Studies

StudyApplicationFindings
Asymmetric HydrogenationAchieved up to 99% enantiomeric excess in the reduction of prochiral ketones using this ligand with Ru catalysts.
Cross-Coupling ReactionsDemonstrated enhanced yields (up to 95%) in Suzuki reactions compared to traditional ligands.
Material DevelopmentSuccessfully incorporated into conductive polymers, improving electrical conductivity by 30% compared to non-functionalized polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Substituent Variations

The ligand’s uniqueness lies in its di(2-furyl)phosphino and di(3,5-xylyl) groups. Comparable compounds differ in substituents, which critically influence catalytic performance:

Compound Name Phosphine Substituents Key Features Applications Reference
(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine Di(2-furyl), di(3,5-xylyl) High enantioselectivity; π-π interactions from xylyl groups Asymmetric hydrogenation, cross-coupling
(R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi(3,5-xylyl)phosphine (2i) Dicyclohexyl, di(3,5-xylyl) 95% synthesis yield; electron-donating cyclohexyl groups Rhenium-catalyzed trifluoromethylations
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine ethanol adduct Diphenyl, dicyclohexyl Ethanol adduct improves solubility; moderate steric bulk Lab-scale catalysis
(R)-1-{(SP)-2-[Bis(CF₃-phenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine Bis(trifluoromethylphenyl), dicyclohexyl Electron-withdrawing CF₃ groups enhance oxidative stability Reactions requiring electron-deficient metal centers
2.3 Catalytic Performance
  • Enantioselectivity : The target compound achieves >95% ee in asymmetric hydrogenation of ketones, outperforming dicyclohexyl- or diphenyl-substituted analogs (70–85% ee) due to stronger π-π interactions from xylyl groups .
  • Thermal Stability : Di(2-furyl) groups confer higher thermal stability (decomposition at 220°C) compared to diphenyl analogs (180°C) .
  • Metal Compatibility : The ligand forms stable complexes with Re, Ru, and Rh, whereas CF₃-substituted analogs are preferred for Pd-catalyzed C–H activation due to electron withdrawal .
2.4 Key Research Findings
  • Steric Effects : The di(3,5-xylyl) group creates greater steric bulk (cone angle ≈ 160°) than dicyclohexyl (≈150°) or diphenyl (≈140°), favoring bulky substrates .
  • Electronic Tuning : Di(2-furyl) groups moderate electron density at the metal center, balancing activity and selectivity—unlike electron-rich dicyclohexyl or electron-poor CF₃ substituents .
  • Solubility: Ethanol-free derivatives (e.g., the target compound) exhibit better solubility in nonpolar solvents (n-hexane, toluene), critical for industrial applications .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing this chiral ferrocenyl phosphine ligand?

  • Synthesis : The ligand is typically prepared via stereoselective substitution reactions on a pre-functionalized ferrocene scaffold. For example, palladium-catalyzed cross-coupling or nucleophilic substitution can introduce the di(2-furyl)phosphino and di(3,5-xylyl)phosphine groups .
  • Characterization : Use 31P^{31}\text{P} NMR to confirm phosphine coordination and purity (>97%, as per HPLC data). Single-crystal X-ray diffraction is critical for resolving stereochemistry, especially the (R) and (SP) configurations .

Q. How does the ligand’s stereoelectronic profile influence its performance in asymmetric catalysis?

  • The di(2-furyl) group enhances π-accepting ability, while the bulky 3,5-xylyl groups create a chiral pocket, favoring enantioselective binding. Steric parameters (e.g., Tolman cone angles) and electronic descriptors (Hammett constants) should be calculated using DFT or experimental ligand-substitution studies .

Q. What precautions are necessary for handling air-sensitive phosphine ligands during catalysis?

  • Store under inert gas (Ar/N2_2) at –20°C to prevent oxidation. Use Schlenk-line techniques for synthesis and gloveboxes for catalytic reactions. Monitor degradation via 31P^{31}\text{P} NMR; oxidized phosphine oxides (>5%) may require purification via recrystallization .

Advanced Research Questions

Q. How can conflicting enantioselectivity data in cross-coupling reactions involving this ligand be resolved?

  • Methodology :

  • Factorial Design : Test variables (temperature, solvent polarity, catalyst loading) systematically to identify interactions causing selectivity drift .
  • Computational Modeling : Use DFT (e.g., Gaussian09) to map transition states and identify competing pathways. Compare calculated enantiomeric excess (ee) with experimental results .
    • Example : A study found that solvent polarity (ε > 15) destabilizes non-productive intermediates, improving ee by 20% .

Q. What strategies optimize ligand recycling in industrial-scale asymmetric hydrogenation?

  • Immobilization : Graft the ligand onto silica supports via silyl ether linkages. Monitor leaching via ICP-MS; <0.1% metal loss per cycle is achievable.
  • Flow Chemistry : Use continuous reactors to maintain ligand stability and reduce oxidative degradation. A 2024 study reported 50 cycles with <5% activity loss .

Q. How do steric clashes between the di(2-furyl) and xylyl groups impact catalytic turnover?

  • Dynamic NMR : Analyze ligand conformers in solution to identify steric hindrance. For instance, restricted rotation in the ferrocenyl backbone reduces turnover frequency (TOF) by 30% in Heck reactions.
  • X-ray Crystallography : Resolve ligand-metal complexes to visualize non-bonded interactions. A 2023 study showed that xylyl groups force a distorted square-planar geometry in Pd complexes, slowing reductive elimination .

Q. What analytical techniques resolve contradictions in ligand-metal binding stoichiometry?

  • Job’s Plot Analysis : Vary ligand:metal ratios under catalytic conditions to identify dominant species (e.g., 1:1 vs. 2:1 complexes).
  • ESI-MS : Detect ionized adducts (e.g., [Pd(L)2_2]2+^{2+}) in situ. A 2022 study confirmed a 1:1 binding mode despite earlier reports of 2:1 complexes .

Methodological Resources

  • Reaction Optimization : Apply ICReDD’s computational-experimental loop to predict optimal conditions (e.g., solvent, base) for new reactions .
  • Data Contradiction Analysis : Use factorial design (2k^k experiments) to isolate variables causing reproducibility issues .
  • Safety Protocols : Follow TCI America’s guidelines for phosphine storage and disposal to mitigate hazards .

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